molecular formula C7H6BFO3 B112473 3-Fluoro-5-formylphenylboronic acid CAS No. 328956-60-1

3-Fluoro-5-formylphenylboronic acid

Cat. No. B112473
CAS RN: 328956-60-1
M. Wt: 167.93 g/mol
InChI Key: LAQDUOXSWHKHBB-UHFFFAOYSA-N
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Description

3-Fluoro-5-formylphenylboronic acid is a boronic acid derivative with the molecular formula C7H6BFO3 . It is a type of organoboron compound, which are commonly studied in organic chemistry .


Synthesis Analysis

The primary method for the synthesis of boronic acids is through the electrophilic trapping of an organometallic reagent with a boric ester . The reaction is performed at low temperature to attenuate over-alkylation that would lead to the formation of borinic, rather than boronic, esters . Boronic acid is a stable and generally a non-toxic group that is easily synthesized .


Molecular Structure Analysis

The molecular structure of 3-Fluoro-5-formylphenylboronic acid is determined by its molecular formula, C7H6BFO3 . The presence of an electron-withdrawing substituent results in a considerable rise in the acidity in comparison with its analogues .


Chemical Reactions Analysis

Boronic acids, such as 3-Fluoro-5-formylphenylboronic acid, can be used as building blocks and synthetic intermediates . They can be used in several synthetic reactions including metal-catalyzed processes like Suzuki–Miyaura reaction, acid catalysis, asymmetric synthesis of amino acids, and hydroboration .

Scientific Research Applications

Organic Synthesis

3-Fluoro-5-formylphenylboronic acid: is a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . This reaction is pivotal for forming carbon-carbon bonds, an essential step in synthesizing complex organic molecules. The boronic acid acts as a coupling partner, providing a pathway to construct biaryl structures that are commonly found in pharmaceuticals and organic materials.

Drug Discovery

In the realm of drug discovery, this compound has shown potential as a building block for pharmaceuticals. Its boronic acid moiety can be used to create boron-containing drugs, which are of interest for their unique pharmacological properties . The fluorine atom’s presence can enhance the biological activity and metabolic stability of the resulting compounds.

Material Science

3-Fluoro-5-formylphenylboronic acid: contributes to material science by aiding in the synthesis of liquid crystalline materials and polymers . These materials have applications in displays and sensors. The formyl group can be further functionalized, allowing for the introduction of additional structural elements into the polymer backbone.

Agricultural Research

While direct applications in agriculture are not extensively documented for this specific compound, boronic acids, in general, are explored for their role in plant protection and growth regulation. The structural versatility of boronic acids allows for the synthesis of various agrochemicals .

Analytical Chemistry

In analytical chemistry, boronic acids are used as molecular recognition elements due to their ability to form reversible covalent bonds with diols . This property is exploited in the development of sensors and assays for the detection of carbohydrates and other diol-containing biomolecules.

Environmental Studies

Boronic acids are studied for their environmental impact, particularly concerning their stability and degradation. The hydrolysis behavior of phenylboronic esters, to which 3-Fluoro-5-formylphenylboronic acid is related, is a subject of interest in understanding their environmental fate .

Safety and Hazards

According to the safety data sheet, 3-Fluoro-5-formylphenylboronic acid is harmful if swallowed . It is classified as having acute oral toxicity (Category 4) according to the 2012 OSHA Hazard Communication Standard .

Mechanism of Action

Target of Action

3-Fluoro-5-formylphenylboronic acid is a type of organoboron compound . Organoboron compounds are widely used in Suzuki–Miyaura cross-coupling reactions , which are among the most widely-applied transition metal catalyzed carbon–carbon bond forming reactions . The primary targets of these compounds are the organic groups involved in the coupling reaction .

Mode of Action

The mode of action of 3-Fluoro-5-formylphenylboronic acid involves its interaction with its targets in the Suzuki–Miyaura coupling reaction . This reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond with formally electrophilic organic groups . In the transmetalation step, formally nucleophilic organic groups are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathways affected by 3-Fluoro-5-formylphenylboronic acid are those involved in the Suzuki–Miyaura coupling reaction . This reaction enables the formation of carbon–carbon bonds, which are fundamental to organic chemistry and biochemistry . The downstream effects of this reaction include the synthesis of various organic compounds .

Pharmacokinetics

Organoboron compounds are generally considered to be relatively stable, readily prepared, and environmentally benign . These properties may influence the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and its bioavailability.

Result of Action

The result of the action of 3-Fluoro-5-formylphenylboronic acid is the formation of new carbon–carbon bonds through the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of various organic compounds . For example, it has been used to make novel liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls .

Action Environment

The action of 3-Fluoro-5-formylphenylboronic acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction requires mild and functional group tolerant reaction conditions . , and that it can lead to the release of irritating gases and vapors upon thermal decomposition.

properties

IUPAC Name

(3-fluoro-5-formylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BFO3/c9-7-2-5(4-10)1-6(3-7)8(11)12/h1-4,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAQDUOXSWHKHBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)F)C=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80624248
Record name (3-Fluoro-5-formylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80624248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-5-formylphenylboronic acid

CAS RN

328956-60-1
Record name (3-Fluoro-5-formylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80624248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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